N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide
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Overview
Description
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide is a complex organic compound with the molecular formula C18H17Cl3N6O2 and a molecular weight of 455.734 g/mol This compound is notable for its unique structure, which includes a purine base linked to a benzamide moiety through a trichloroethyl group
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by morpholine.
Attachment of the Trichloroethyl Group: The trichloroethyl group is attached to the purine base through an alkylation reaction using trichloroethanol and a suitable activating agent.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately and then coupled with the trichloroethyl-purine intermediate through an amide bond formation reaction.
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide can be compared with other similar compounds, such as:
N-{2,2,2-trichloro-1-[6-(1-piperidinyl)-9H-purin-9-yl]ethyl}-2-furamide: This compound has a similar structure but contains a piperidine group instead of a morpholine group.
4-nitro-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide: This compound has a nitro group on the benzamide moiety, which may alter its chemical and biological properties.
S-(2-nitro-phenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-thiohydroxylamine: This compound contains a thiohydroxylamine group, which introduces sulfur into the structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H17Cl3N6O2 |
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Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N6O2/c19-18(20,21)17(25-16(28)12-4-2-1-3-5-12)27-11-24-13-14(22-10-23-15(13)27)26-6-8-29-9-7-26/h1-5,10-11,17H,6-9H2,(H,25,28) |
InChI Key |
LMRBCYJZHSNLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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